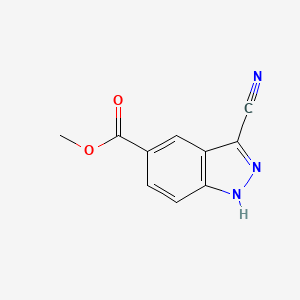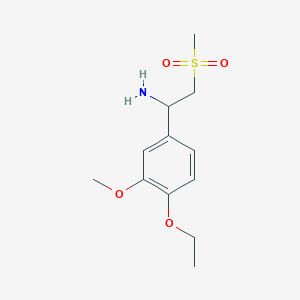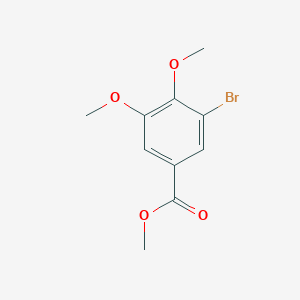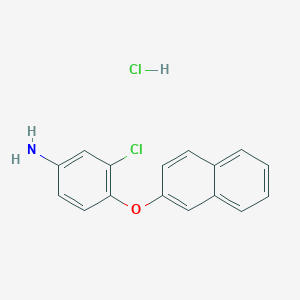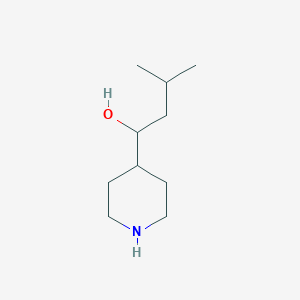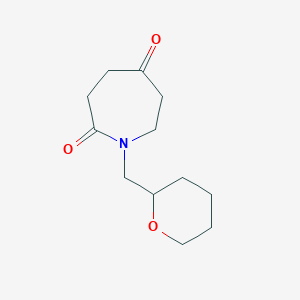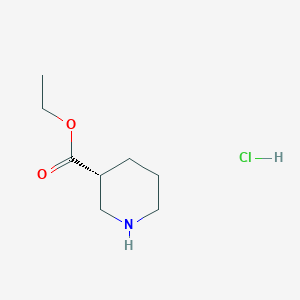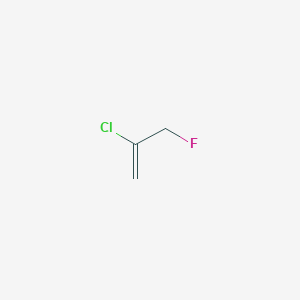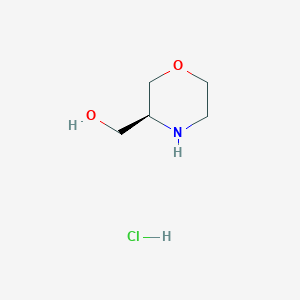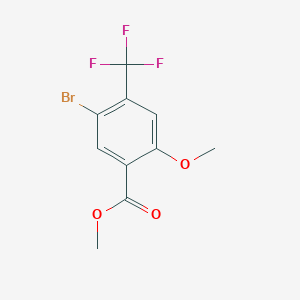![molecular formula C11H13ClN2 B1418065 [(2-Methylquinolin-4-yl)methyl]amine hydrochloride CAS No. 1195901-42-8](/img/structure/B1418065.png)
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride
Overview
Description
“[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular structure of “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl group attached to the quinoline ring .
Chemical Reactions Analysis
Quinoline and its derivatives, including “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, are known to undergo various chemical reactions. These reactions are often catalyzed by transition metals, mediated by metal-free ionic liquids, or facilitated by ultrasound irradiation .
Scientific Research Applications
Antimycotic Development
Research by Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, demonstrating potential antifungal activity against various fungal strains. This study highlighted the structure-activity relationship essential for developing non-azole antimycotic agents, with certain compounds showing enhanced antifungal activity (Kumar, Bawa, Drabu, & Panda, 2011).
Luminescent Properties and Electron Transfer
Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds, including derivatives with hydrochloride, and their fluorescence quantum yields. The study provides insights into the photo-induced electron transfer (PET) processes, demonstrating the potential of these compounds in developing pH probes and understanding PET mechanisms (Gan, Chen, Chang, & Tian, 2003).
Crystal Structure Analysis
Ullah and Stoeckli-Evans (2021) performed crystal structure and Hirshfeld surface analysis on the hydrochloride salt of a complex compound involving quinoline. Such analyses are crucial for understanding the molecular interactions and designing compounds with desired physical and chemical properties (Ullah & Stoeckli-Evans, 2021).
Corrosion Inhibition
Research by Prabhu et al. (2008) explored the corrosion inhibition effect of chloroquinoline derivatives on mild steel in hydrochloric acid solution, providing valuable insights into the development of new corrosion inhibitors for industrial applications (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).
Antihypoxic Activity
Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amide hydrochlorides derived from quinoline carboxylic acid, demonstrating significant antihypoxic effects. This research opens avenues for developing new biologically active substances with potential therapeutic applications in conditions related to hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).
Antimicrobial and Antiproliferative Agents
Kim, Lee, Yang, and Lee (2014) explored the antimicrobial potentials of 4-methylquinoline analogues, including their structure-activity relationships against foodborne bacteria. The findings suggest the potential of these compounds in developing natural preservatives and pharmaceuticals with antimicrobial properties (Kim, Lee, Yang, & Lee, 2014).
Future Directions
The future directions for research on “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” and other quinoline derivatives are likely to focus on further exploring their synthesis protocols and biological activities . This includes developing more efficient synthesis methods, investigating their mechanisms of action, and studying their potential applications in medicinal chemistry .
properties
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXAJSAEQVIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Methylquinolin-4-yl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



